molecular formula C10H6N2O B1303903 2-Oxo-1,2-Dihydrochinolin-3-carbonitril CAS No. 36926-82-6

2-Oxo-1,2-Dihydrochinolin-3-carbonitril

Katalognummer B1303903
CAS-Nummer: 36926-82-6
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: WNRMLIGSXULUPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-Oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound with the CAS Number: 36926-82-6 and a linear formula of C10H6N2O . It has a molecular weight of 170.17 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “2-Oxo-1,2-dihydroquinoline-3-carbonitrile” and its analogues has been attempted in the past . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase enzyme (AChE), which was evaluated by the in-house gas chromatography method .


Molecular Structure Analysis

The IUPAC name of the compound is 2-hydroxy-3-quinolinecarbonitrile . The InChI code is 1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) .


Chemical Reactions Analysis

The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . The reaction mechanism involved is an addition-elimination mechanism .


Physical And Chemical Properties Analysis

The compound has a melting point range of 314 - 318 . It is solid in its physical form .

Wissenschaftliche Forschungsanwendungen

Behandlung der Alzheimer-Krankheit

2-Oxo-1,2-Dihydrochinolin-3-carbonitril: Derivate wurden als potente Inhibitoren gegen das Enzym Acetylcholinesterase (AChE) synthetisiert, welches ein Ziel für die Behandlung der Alzheimer-Krankheit ist . Diese Verbindungen zeigten eine starke Potenz bei der Hemmung von AChE, wobei einige eine höhere Aktivität als oder in der Nähe von Donepezil aufweisen, einem häufig verwendeten Medikament gegen Alzheimer .

Therapie der kognitiven Dysfunktion

In-vivo-Modelle, wie das Zebrafisch-Modell, wurden verwendet, um die Wirksamkeit von This compound-Derivaten bei der Behandlung von kognitiven Dysfunktionen zu bewerten. Eine Verbindung zeigte insbesondere eine bessere Erholung von Scopolamin-induzierter Demenz als Donepezil, was auf ein therapeutisches Potenzial hindeutet .

Forschung zu neurodegenerativen Erkrankungen

Die Fähigkeit der Verbindung, AChE zu hemmen, positioniert sie auch als wertvolles Werkzeug in der Forschung zu neurodegenerativen Erkrankungen. Sie kann verwendet werden, um die cholinerge Hypothese der Alzheimer-Krankheit zu untersuchen und die Rolle des Neurotransmitters Acetylcholin bei der Neurodegeneration zu erforschen .

Reduktion der Hepatotoxizität

Die Synthese von Tacrin-Analoga ohne Hepatotoxizität ist eine bedeutende Anwendung. This compound-Derivate werden als sicherere Alternativen zu Tacrin entwickelt, einem zuvor verwendeten Alzheimer-Medikament, das aufgrund von Lebertoxizität eingestellt wurde .

Analyse der synaptischen Funktion

Die Forschung zur synaptischen Funktion und der Wiederherstellung der postsynaptischen Neuronenaktivität nach Impulsunterbrechung kann von der Verwendung dieser Verbindungen profitieren. Sie dienen als Modell, um die Hydrolyse von ACh und seine Rolle bei der synaptischen Transmission zu verstehen .

Studie von Beta-Amyloid-Plaques

Die Derivate der Verbindung können bei der Untersuchung der Ansammlung von Beta-Amyloid-Plaques, einem Kennzeichen der Alzheimer-Krankheit, eingesetzt werden. Diese Anwendung hilft, die Ätiologie und den Verlauf der Krankheit zu verstehen .

Untersuchung der Tau-Protein-Aggregation

Ähnlich kann die Aggregation von Tau-Proteinen innerhalb von Neuronen, die zu Nervenfunktionsstörungen führt, unter Verwendung von This compound-Derivaten untersucht werden. Diese Forschung ist entscheidend für die Entwicklung von Behandlungen, die auf die Tau-Pathologie bei der Alzheimer-Krankheit abzielen .

Sicherheits- und Toxizitätsbewertung

Schließlich ist die Verbindung an Sicherheits- und Toxizitätsbewertungen beteiligt. Neue Ex-vivo- und In-vivo-Modelle wurden etabliert, um das Sicherheitsprofil dieser Derivate zu bewerten und so ihre Lebensfähigkeit für den zukünftigen therapeutischen Einsatz zu gewährleisten .

Wirkmechanismus

Target of Action:

The primary target of 2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh) into choline and acetic acid. This process is essential for restoring postsynaptic neuron function after impulse discontinuity from the presynaptic nerve . In Alzheimer’s disease (AD), AChE inhibition is a therapeutic strategy to enhance cholinergic neurotransmission.

Mode of Action:

Biochemical Pathways:

Action Environment:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Zukünftige Richtungen

The compound and its analogues have shown potential in the treatment of Alzheimer’s disease . They have been synthesized and properly characterized, and their biological evaluation in inhibiting AChE has been promising . Further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .

Biochemische Analyse

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine into choline and acetic acid. This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where the inhibition of acetylcholinesterase can help increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function .

Additionally, 2-Oxo-1,2-dihydroquinoline-3-carbonitrile has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets, indicating its potential role in modulating inflammatory responses .

Cellular Effects

The effects of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance synaptic transmission and improve memory and cognitive functions. This is particularly beneficial in the treatment of Alzheimer’s disease .

In immune cells, such as mast cells and platelets, 2-Oxo-1,2-dihydroquinoline-3-carbonitrile inhibits the release of histamine and prostaglandins, respectively. This inhibition can reduce inflammatory responses and alleviate symptoms associated with allergic reactions .

Molecular Mechanism

At the molecular level, 2-Oxo-1,2-dihydroquinoline-3-carbonitrile exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This binding interaction is crucial for its role in enhancing cholinergic transmission in the brain .

Furthermore, the inhibition of histamine and prostaglandin release by 2-Oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific receptors or signaling pathways in mast cells and platelets. These interactions help modulate the inflammatory response and provide therapeutic benefits in allergic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and inflammatory mediators, although the potency may decrease slightly over time .

Dosage Effects in Animal Models

The effects of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and reduces inflammatory responses without causing significant adverse effects. At higher doses, there may be toxic effects, including hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, 2-Oxo-1,2-dihydroquinoline-3-carbonitrile is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and immune cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, in neuronal cells, it may localize to synaptic vesicles, where it can effectively inhibit acetylcholinesterase and enhance cholinergic transmission .

Eigenschaften

IUPAC Name

2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMLIGSXULUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377508
Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36926-82-6
Record name 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36926-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture was prepared from 6 liters of 97% formic acid, 300 g of hydroxylamine hydrochloride, 500 g of sodium formate, and 700 g of 2-chloro-3-quinolinecarboxaldehyde and this mixture was heated to reflux (110° C.). The resulting solution was then maintained at 110° C. for 18 hours. The solution was then cooled and the solid which crystallized was separated by filtration and then successively washed twice with water, once with ethanol and once with methylene chloride to give 3-cyano-2(1H)-quinolinone.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Alternatively, the acetanilide can be heated with dimethylformamide, phosphoryl chloride and hydroxylamine hydrochloride to give a 2-chloro-3-cyanoquinoline. This process is a particularly convenient method for obtaining the chlorocyanoquinoline directly from an acetanilide. The indicated chloro-cyano-compound can then be hydrolyzed either under acidic or basic conditions to give the corresponding desired 3-cyano-2(1H)-quinolinone. Specifically, if the 2-chloro-3-cyanoquinoline is boiled in acetic acid for 1 hour or refluxed in 4N hydrochloric acid for 10-15 minutes, the corresponding 3-cyano-2(1H)-quinolinone is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Where the starting material above is a 2-chloro-3-cyanoquinoline, this can be prepared by starting from an appropriate substituted acetanilide. This is heated with phosphoryl chloride and dimethylformamide to give the corresponding 2-chloro-3-quinolinecarboxaldehyde. The process involved is discussed in detail by meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981, 1520. The chloroquinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride, formic acid and sodium formate with heating to give the corresponding 3-cyano-2(1H)-quinolinone. This is then heated with an excess of phosphoryl chloride to give the desired 2-chloro-3-cyanoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of o-aminobenzaldehyde (Sigma) (5.80 g, 48 mmol) in 250 mL of EtOH was added ethyl cyanoacetate (Aldrich) (6.20 mL, 58 mmol) followed by piperidine (Aldrich) (1.4 mL, 14 mmol) at RT. The reaction was heated at 75° C. for 15 h then cooled to RT. The solid was filtered, washed with EtOH and dried in vacuo to give a pale yellow crystalline solid. MS m/z: 171 (M+1); 169 (M−1).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 2
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 3
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 5
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 6
2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.